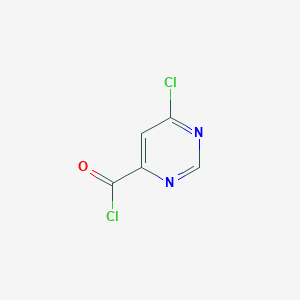

6-Chloropyrimidine-4-carbonyl chloride

Description

Its synthesis involves chlorination of 6-hydroxypyrimidine-4-carboxylic acid using oxalyl chloride ((COCl)₂) and catalytic DMF, yielding a crude product with high purity (97.7% yield, as per NMR analysis) . The compound is characterized by distinct ¹H NMR signals at δ 9.20 (s, 1H) and δ 8.10 (s, 1H), confirming its structure .

It serves as a critical intermediate in pharmaceutical synthesis, particularly in coupling reactions with amines to form amide derivatives. For example, it reacts with (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol under basic conditions (e.g., Et₃N or TEA) to yield bioactive compounds in moderate to good yields (38–49%) .

Properties

IUPAC Name |

6-chloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJZIXITZFFSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593614 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263270-52-6 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 6-chloropyrimidine-4-carboxylate with thionyl chloride, which results in the formation of this compound . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols.

Acylation: The compound can act as an acylating agent, reacting with alcohols to form esters.

Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex heterocyclic structures.

Major Products Formed: The major products formed from these reactions include amides, esters, and substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

6-Chloropyrimidine-4-carbonyl chloride serves as a crucial intermediate in the synthesis of various pyrimidine derivatives that exhibit anticancer properties. For instance, studies have shown that derivatives synthesized from this compound demonstrate significant activity against several cancer cell lines, including leukemia and melanoma.

In a study published in the Chemistry and Pharmaceutical Bulletin, a series of 6-chloro-pyrimidine derivatives were synthesized and evaluated for their growth inhibition against different cancer cell lines. Notably, one derivative exhibited a growth inhibition (GI) value of 93% against the CCRF-CEM leukemia cell line, indicating its potential as an anticancer agent .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of compounds derived from this compound has highlighted the importance of substituents on the pyrimidine ring. For example, variations in substituents significantly influenced the potency against specific cancer types, with some compounds achieving IC50 values in the nanomolar range .

Agrochemical Applications

Pesticide Development

The compound has been utilized in the synthesis of novel pesticides. Its chlorinated structure enhances biological activity, making it suitable for developing effective agrochemicals. Patents have documented various formulations where this compound acts as a key building block for creating reactive dyestuffs and pesticides that target specific pests while minimizing environmental impact .

Material Science

Polymer Synthesis

In material science, this compound is employed in synthesizing polymeric materials with specific functionalities. Its reactivity allows for the incorporation into polymer chains, leading to materials with enhanced properties such as increased thermal stability and improved mechanical strength.

A recent study highlighted the use of this compound in creating non-covalently imprinted polymers (NIPs) for selective separation processes. The NIPs demonstrated high selectivity for target analytes, showcasing the versatility of this compound in advanced material applications .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | GI (%) |

|---|---|---|

| 3b | CCRF-CEM | 93 |

| 3b | K-562 | 84 |

| 4f | HCT-116 | 34 |

| 4d | LOX-IMVI | 38 |

Data sourced from studies evaluating the anticancer activity of derivatives synthesized from this compound .

Table 2: Agrochemical Formulations

| Application | Compound Used | Effectiveness |

|---|---|---|

| Pesticide | Reactive dyestuffs based on pyrimidine derivatives | High |

| Herbicide | Chlorinated pyrimidine derivatives | Moderate |

This table summarizes findings from patents related to agrochemical applications of compounds derived from this compound .

Mechanism of Action

The mechanism of action of 6-Chloropyrimidine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives significantly influences their reactivity and applications. Below is a detailed comparison of 6-chloropyrimidine-4-carbonyl chloride with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences:

Reactivity: The carbonyl chloride group in this compound makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling efficient amide or ester bond formation . In contrast, carboxylic acid (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) or hydroxyl derivatives (e.g., 6-chloro-4-hydroxypyrimidine) require activation (e.g., via DCC) for similar reactions . Nitrile (6-chloropyrimidine-4-carbonitrile) and ester (methyl 2-amino-6-chloropyrimidine-4-carboxylate) derivatives exhibit distinct reactivity profiles, favoring cyanation or hydrolysis, respectively .

Applications: Pharmaceutical intermediates: this compound is pivotal in synthesizing kinase inhibitors and antitumor agents due to its ability to form stable amide bonds . Agrochemicals: Methyl ester derivatives (e.g., Methyl 2-amino-6-chloropyrimidine-4-carboxylate) are utilized in herbicide synthesis . Nucleoside analogs: Amino-substituted derivatives (e.g., 4-amino-6-chloropyrimidine) serve as precursors for antiviral or anticancer nucleosides .

Stability and Safety :

- This compound’s acyl chloride group necessitates careful handling due to moisture sensitivity and corrosivity. Incompatible derivatives like 6-chloro-4-hydroxypyrimidine require storage away from strong acids/bases to avoid decomposition .

Biological Activity

6-Chloropyrimidine-4-carbonyl chloride is a chlorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting different diseases. This article explores the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula and is characterized by:

- Molecular Weight : 179.99 g/mol

- Melting Point : Information on melting point is not uniformly reported but typically falls within a range for similar compounds.

- Solubility : Generally soluble in organic solvents such as dichloromethane and ether.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit varying degrees of antibacterial and antifungal activities. For example, a study identified related pyrimidine compounds with significant activity against Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 6.5 μg/mL .

Anticancer Properties

A notable aspect of this compound is its potential in cancer therapy. Compounds derived from this chlorinated pyrimidine have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation and induce apoptosis in cancer cells expressing mutant EGFR variants .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. A study detailed various modifications on the pyrimidine core, revealing that specific substitutions significantly enhance activity against targets such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .

Table 1: Structure-Activity Relationship Analysis

| Compound | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 72 | NAPE-PLD Inhibition |

| Compound 2 | Phenylpiperidine | 150 | Moderate Anticancer Activity |

| Compound 3 | Hydroxypyrrolidine | 85 | Enhanced Antibacterial Activity |

Case Studies

Several case studies highlight the efficacy of derivatives formed from this compound:

- Inhibition of EGFR Mutants : A derivative demonstrated IC50 values of 5.51 nM against EGFR-L858R/T790M/C797S mutants, indicating strong potential for targeted cancer therapy .

- Antiproliferative Effects : In vitro studies on non-small cell lung cancer (NSCLC) cell lines showed that compounds derived from this chlorinated pyrimidine could significantly inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .

- SIRT1 Activation : Some studies have explored how derivatives can activate SIRT1, a protein involved in cellular stress responses and longevity, suggesting additional therapeutic avenues for age-related diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-chloropyrimidine-4-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chlorination of pyrimidine derivatives. Critical parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios of chlorinating agents (e.g., POCl₃ or SOCl₂), and inert atmosphere maintenance to avoid hydrolysis. Post-reaction quenching with ice-water and purification via vacuum distillation or recrystallization are essential. Monitor intermediates using TLC or HPLC to confirm reaction progress .

- Experimental Design Tip : Use a Schlenk line for moisture-sensitive steps and characterize intermediates (e.g., 6-chloro-4-hydroxypyrimidine) via melting point and NMR to validate synthetic pathways .

Q. How can researchers ensure structural fidelity during characterization of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for pyrimidine) and carbonyl signals (δ 160–170 ppm).

- FT-IR : Confirm C=O stretch (~1750 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 176.98 (M⁺). Cross-reference with NIST Chemistry WebBook for standardized spectral data .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use fume hoods for all manipulations.

- Waste Management : Segregate chlorinated waste in labeled containers and collaborate with certified disposal agencies to prevent environmental contamination.

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Document safety incidents per H303+H313+H333 hazard codes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity of this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Use >99% chlorinating agents to minimize side reactions (e.g., di-chlorinated byproducts).

- Analytical Variability : Standardize HPLC conditions (C18 column, acetonitrile/water mobile phase) and validate purity against certified reference materials .

- Data Triangulation : Compare results across multiple techniques (e.g., NMR, elemental analysis) to confirm consistency. For example, a study reporting 95% purity via HPLC but only 85% via titrimetry may indicate undetected impurities .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The carbonyl chloride group is highly electrophilic. Kinetic studies (e.g., UV-Vis monitoring at 250 nm) reveal second-order dependence on nucleophile concentration (e.g., amines). Computational modeling (DFT) can map transition states to explain regioselectivity, such as preferential substitution at the 4-position due to resonance stabilization .

- Advanced Tip : Use isotopically labeled reagents (e.g., D₂O quenching) to track reaction pathways and identify intermediates via LC-MS .

Q. How can researchers design experiments to minimize hydrolysis of this compound in aqueous media?

- Methodological Answer :

- Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) with molecular sieves (3Å) to scavenge trace water.

- pH Control : Maintain acidic conditions (pH < 3) to protonate water, reducing nucleophilic attack.

- Kinetic Profiling : Conduct time-resolved FT-IR to monitor hydrolysis rates and optimize reaction windows. For example, hydrolysis half-life in pH 5 buffer is ~2 hours, necessitating rapid workup .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectral data for this compound in literature?

- Methodological Answer :

- Reference Standards : Acquire high-purity samples from accredited suppliers (e.g., Kanto Reagents) for baseline comparisons.

- Spectral Deconvolution : Use software tools (e.g., MestReNova) to resolve overlapping peaks in NMR or IR spectra. For example, a reported doublet at δ 8.7 ppm may split into two signals under higher magnetic fields (600 MHz vs. 400 MHz) .

- Collaborative Validation : Share raw data via open-access platforms (e.g., Zenodo) for peer verification .

Q. What strategies mitigate side reactions during derivatization of this compound into amides or esters?

- Methodological Answer :

- Temperature Modulation : Lower temperatures (−20°C) reduce polychlorination.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and minimize competing hydrolysis.

- Byproduct Tracking : Employ GC-MS to detect volatile chlorinated byproducts (e.g., HCl gas) and optimize scavengers (e.g., triethylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.